molecular formula C16H13N3O2S B2548350 3-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide CAS No. 690246-31-2

3-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

Cat. No.: B2548350
CAS No.: 690246-31-2
M. Wt: 311.36
InChI Key: VQXKDAYFGMCNQL-UHFFFAOYSA-N
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Description

3-Methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a methoxy group at the meta position (C3) and linked to a 3-phenyl-1,2,4-thiadiazole moiety. This structure combines a planar aromatic system with a sulfur-containing heterocycle, which is critical for its interactions with biological targets such as adenosine receptors and histone deacetylases (HDACs) . The compound’s methoxy group influences electronic properties and steric interactions, while the phenyl-thiadiazole segment enhances binding selectivity through hydrophobic and π-π stacking interactions.

Properties

IUPAC Name

3-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-21-13-9-5-8-12(10-13)15(20)18-16-17-14(19-22-16)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXKDAYFGMCNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC(=NS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial activities. Studies have shown that 3-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide can be effective against various bacterial strains:

Bacterial Strain Zone of Inhibition (mm) Concentration (µg/mL)
Escherichia coli12100
Staphylococcus aureus15100
Bacillus subtilis10100

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways, similar to known antibiotics .

Anticancer Activity

Emerging studies suggest that this compound may also possess anticancer properties. Thiadiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50 Values : Indicate the concentration required to inhibit cell growth by 50%.

The compound has shown promising results in vitro, with IC50 values in the micromolar range, suggesting potential as a lead compound for further development .

Potential Therapeutic Uses

Given its biological activities, 3-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide holds potential for development in several therapeutic areas:

  • Antibacterial Agents : Due to its effectiveness against resistant bacterial strains.
  • Anticancer Drugs : As a potential lead compound for the development of new anticancer therapies.
  • Anti-inflammatory Agents : Thiadiazole derivatives are known for their anti-inflammatory properties, which could be explored further.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-Methoxy-N-(3-Phenyl-1,2,4-Thiadiazol-5-yl)Benzamide (LUF5417)

  • Substituent Position : Para-methoxy on benzamide vs. meta-methoxy in the target compound.
  • Activity: LUF5417 exhibits selective antagonism at adenosine A3 receptors (Ki = 82 nM) . The meta-methoxy substitution in the target compound may alter receptor selectivity due to steric and electronic effects.
  • SAR Insight : Para-substituted derivatives (e.g., 4-hydroxy, 4-methoxy) show higher A1/A3 receptor affinity, while meta-substitution likely shifts selectivity or potency toward other targets .

N-(3-Phenyl-1,2,4-Thiadiazol-5-yl)-4-Hydroxybenzamide (LUF5437)

  • Substituent : Hydroxyl group at the para position.
  • Activity : Potent A1 receptor antagonist (Ki = 7 nM) . The hydroxyl group enhances hydrogen bonding but reduces metabolic stability compared to methoxy derivatives.

Table 1: Adenosine Receptor Binding Affinities

Compound A1 Ki (nM) A3 Ki (nM)
Target Compound (3-methoxy) Not reported Not reported
LUF5417 (4-methoxy) >10,000 82
LUF5437 (4-hydroxy) 7 >10,000

Antiproliferative Thiadiazol-Benzamide Derivatives

4-((4-Methylbenzyl)oxy)-N-(1,2,4-Thiadiazol-5-yl)Benzamide (VIa)

  • Substituent : Bulky benzyloxy group at para position.
  • Activity : Exhibits antiproliferative activity against colon cancer cells (IC50 ~2.5 µg/mL) via HDAC8 inhibition .

Table 2: Antiproliferative Activity (Colon Cancer Cells)

Compound IC50 (µg/mL) HDAC8 Binding Affinity (kcal/mol)
Target Compound Not tested Not reported
VIa 2.5 -8.2
Vorinostat 1.2 -9.1

Thiadiazole Modifications and Selectivity

3-Chloro-N-(2-Methyl-3-Oxo-1,2,4-Thiadiazol-5-yl)Benzamide

  • Modification : Oxo and methyl groups on thiadiazole.

4-Methoxy-N-(3-Oxo-1,2,4-Thiadiazol-5-yl)Benzamide

  • Modification : Oxo group on thiadiazole instead of phenyl.
  • Activity: No receptor data reported, but the oxo group may enhance solubility due to increased polarity .

Complex Derivatives with Extended Moieties

3-Methoxy-N-(3-{5-Methyl-1-[4-(Propan-2-yl)Phenyl]-1H-1,2,3-Triazol-4-yl}-1,2,4-Thiadiazol-5-yl)Benzamide

  • Structure : Incorporates a triazole ring and isopropylphenyl group.
  • Impact : Increased molecular weight (434.5 g/mol vs. 311.4 g/mol in the target compound) may reduce bioavailability despite enhanced kinase selectivity .

Key Structure-Activity Relationship (SAR) Insights

Substituent Position : Meta-substitution on benzamide (target compound) vs. para-substitution (LUF5417, VIa) alters target selectivity and steric interactions.

Thiadiazole Modifications : Phenyl substitution enhances receptor binding through hydrophobic interactions, while oxo groups improve solubility but reduce potency .

Electron-Donating Groups : Methoxy groups improve metabolic stability over hydroxyl analogues but may reduce hydrogen-bonding capacity .

Biological Activity

3-Methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a methoxy group, a benzamide structure, and a thiadiazole ring. The synthesis typically involves the following steps:

  • Formation of Thiadiazole Ring : The thiadiazole is synthesized through cyclization reactions involving hydrazines and carboxylic acids.
  • Coupling Reaction : The resultant thiadiazole is then coupled with a substituted benzoyl chloride in the presence of a base like triethylamine.

Anticancer Properties

Research indicates that derivatives of thiadiazoles exhibit significant anticancer activity. For instance, 3-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide has been tested against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)0.28Induces G2/M phase arrest
HepG2 (Liver Cancer)9.6Down-regulation of MMP2 and VEGFA

Thiadiazole derivatives have shown to inhibit key signaling pathways involved in cancer proliferation and metastasis, making them suitable candidates for further drug development .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. Thiadiazole derivatives are known to inhibit cyclooxygenases (COX-1 and COX-2), which are crucial in inflammatory processes. In vitro studies have demonstrated that compounds similar to 3-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide can effectively reduce pro-inflammatory cytokine production .

Antimicrobial Effects

Thiadiazoles also exhibit antimicrobial activity against various pathogens. Studies indicate that this compound may possess broad-spectrum activity due to its ability to disrupt microbial cell membranes or inhibit essential enzymatic functions within the pathogens .

The biological activity of 3-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The thiadiazole ring interacts with enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It may modulate receptor activity related to cell signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives:

  • Study on Anticancer Activity : A study evaluated the cytotoxic effects of various thiadiazole derivatives on MCF-7 cells, revealing that certain modifications significantly enhanced their potency .
  • Inflammation Model : Another research focused on the anti-inflammatory potential of these compounds in animal models, showing reduced edema and inflammation markers upon treatment with 3-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide .

Q & A

Q. Example Protocol :

StepReagents/ConditionsYieldReference
Thiadiazole formationEthanol, reflux, 12 h65–75%
Benzamide couplingEDC, DCM, rt, 4 h80–85%

How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of this compound?

Basic Research Question

  • 1H/13C NMR :
    • Thiadiazole protons : Absence of NH signals (due to aromatic thiadiazole ring) and downfield shifts for C5-H (δ 8.1–8.3 ppm) .
    • Methoxy group : Singlet at δ 3.8–4.0 ppm (3H integration).
  • IR Spectroscopy :
    • Amide C=O stretch : ~1650–1680 cm⁻¹.
    • Thiadiazole C=N stretch : ~1550–1600 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., m/z 352.08 for C₁₆H₁₃N₃O₂S).

How to design experiments to determine whether the compound acts as a direct sulfhydryl-modifying agent versus an allosteric modulator?

Advanced Research Question

  • Kinetic Assays : Compare enzyme inhibition in the presence/absence of thiol-reducing agents (e.g., DTT). Irreversible inhibition (sulfhydryl modifier) would persist after DTT treatment, while allosteric effects would reverse .
  • X-ray Crystallography : Resolve ligand-binding sites; covalent binding to cysteine residues confirms sulfhydryl modification .
  • Mutagenesis : Replace putative cysteine residues in the target protein. Loss of activity supports direct modification .

What strategies resolve discrepancies in biological activity data across different assay systems?

Advanced Research Question

  • Orthogonal Assays : Use complementary methods (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .
  • Control Experiments : Test for off-target effects via kinase profiling panels or CRISPR-mediated gene knockout .
  • Data Normalization : Account for differences in cell permeability (e.g., using LC-MS to quantify intracellular compound levels) .

How to optimize the substitution pattern on the thiadiazole ring to enhance target selectivity?

Advanced Research Question

  • Structure-Activity Relationship (SAR) :
    • Electron-withdrawing groups (e.g., -NO₂, -CF₃) improve metabolic stability but may reduce solubility.
    • Phenyl vs. heteroaryl substituents : 3-Phenyl enhances receptor binding, while pyridyl improves water solubility .
  • Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with target pockets .

Q. Example SAR Table :

Substituent (R)IC₅₀ (Target A)IC₅₀ (Off-target B)Selectivity Index
3-Phenyl50 nM500 nM10
4-Fluorophenyl30 nM300 nM10
2-Thienyl200 nM250 nM1.25

What in silico methods predict target interactions, and how to validate them experimentally?

Advanced Research Question

  • Target Prediction : Use SwissTargetPrediction or SEA to identify potential targets based on structural similarity .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns; RMSD < 2 Å indicates robust interaction .
  • Validation :
    • SPR/BLI : Measure binding kinetics (KD) .
    • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by thermal stabilization .

How to address conflicting data on the compound’s efficacy in in vitro vs. in vivo models?

Advanced Research Question

  • Pharmacokinetic Profiling : Assess bioavailability, half-life, and tissue distribution via LC-MS/MS .
  • Metabolite Screening : Identify active/inactive metabolites using liver microsomes .
  • Dose-Response in Disease Models : Use transgenic animals or humanized models to bridge in vitro-in vivo gaps .

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